Boiling Point Differentiates 2-Bromo-4-methylpentane from Primary and Tertiary Isomers for Distillation‑Based Purification
2-Bromo-4-methylpentane exhibits a predicted normal boiling point of 135.1 °C, which is 10–11 °C lower than that of the primary isomer 1-bromo-4-methylpentane (≈145–148 °C) and 7 °C lower than that of the tertiary isomer 2-bromo-2-methylpentane (142.5 °C) [1][2]. This lower boiling point allows distillation‑based separation from side products that are common in alkylation reactions where mixtures of isomeric bromides form.
| Evidence Dimension | Normal boiling point (atmospheric pressure) |
|---|---|
| Target Compound Data | 135.1 °C (predicted, ACD/Labs) |
| Comparator Or Baseline | 1-bromo-4-methylpentane: 145 °C (experimental, PhysProp) [1]; 2-bromo-2-methylpentane: 142.5 °C (experimental, PhysProp) [2] |
| Quantified Difference | ΔT ≈ −10 °C vs. 1-bromo isomer; ΔT ≈ −7 °C vs. 2-bromo-2-methyl isomer |
| Conditions | Atmospheric pressure (760 mmHg); data from different measurement programmes (cross-study comparison) |
Why This Matters
A 7–10 °C boiling point difference enables clean fractional distillation of 2-bromo-4-methylpentane from its isomeric by-products, reducing purification cost and improving lot-to-lot consistency.
- [1] CAS Common Chemistry. 1-Bromo-4-methylpentane. CAS RN: 626-88-0. https://commonchemistry.cas.org/detail?cas_rn=626-88-0 (accessed 2026-04-25). View Source
- [2] CAS Common Chemistry. 2-Bromo-2-methylpentane. CAS RN: 4283-80-1. https://commonchemistry.cas.org/detail?cas_rn=4283-80-1 (accessed 2026-04-25). View Source
